2,4,7-Trihydroxypteridine

Overview

Description

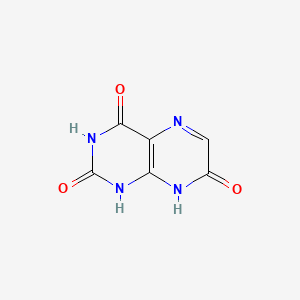

2,4,7-trihydroxypteridine is a member of the class of pteridines that is pteridine in which the hydrogens at positions 2, 4, and 7 have been replaed by hydroxy groups. It is a member of pteridines and a heteroaryl hydroxy compound.

Biological Activity

2,4,7-Trihydroxypteridine is a pteridine derivative that has garnered attention due to its diverse biological activities. As a member of the pteridine family, this compound exhibits properties that may be beneficial in various therapeutic contexts, including anti-inflammatory and antioxidant effects. This article aims to explore the biological activity of this compound through an examination of existing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups attached to the pteridine ring. This structural feature is significant as it influences the compound's reactivity and biological interactions. The general formula for pteridines is , and variations in substituents can lead to differing biological activities.

Antioxidant Properties

Research indicates that pteridine derivatives, including this compound, exhibit potent antioxidant properties. A study demonstrated that several pteridine derivatives could scavenge free radicals effectively and inhibit lipid peroxidation. The antioxidant activity is attributed to the ability of these compounds to donate electrons and stabilize free radicals, thereby reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Pteridine derivatives have been shown to possess anti-inflammatory properties. For instance, 2,4-diaminopteridine derivatives have been evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. Certain derivatives exhibited IC50 values as low as 100 nM, indicating strong inhibitory potential against LOX . The anti-inflammatory effects are particularly relevant in conditions such as rheumatoid arthritis and ulcerative colitis.

Methotrexate Interaction

In a clinical study involving pediatric patients undergoing methotrexate therapy for acute lymphoblastic leukemia, significant levels of 2,4-diamino-7-hydroxy-pteridines were detected in plasma and cerebrospinal fluid (CSF). This finding suggests that these metabolites may interact with pteridine-dependent metabolic pathways, potentially influencing the efficacy and side effects of methotrexate treatment . The study highlighted variability in metabolite concentrations based on methotrexate dosing regimens.

Antiparasitic Potential

Another area of interest is the antiparasitic potential of pteridine derivatives. Research has indicated that certain 2,4-diamino-6-arylaminomethylpteridines can inhibit parasitic pteridine reductases. These enzymes are crucial for the survival of various parasites, thus making these derivatives promising candidates for antiparasitic drug development .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Properties

IUPAC Name |

1,8-dihydropteridine-2,4,7-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-2-1-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVUYVOMXUKYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC1=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180440 | |

| Record name | Violapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-38-0 | |

| Record name | Violapterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violapterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Violapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYLUMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H368N1B88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.